1-[3,5-Dichlorophenyl]ethanone oxime
Description
1-[3,5-Dichlorophenyl]ethanone oxime is an organochlorine compound characterized by a dichlorophenyl group substituted at the 3,5-positions of the aromatic ring, coupled with an ethanone oxime functional group. The oxime moiety (–N–OH) confers nucleophilic and chelating properties, making it valuable in coordination chemistry and pharmaceutical applications. Its molecular formula is C₈H₆Cl₂NO, with a molecular weight of 220.05 g/mol (calculated from data in ).
The compound’s dichlorophenyl group enhances lipophilicity, influencing its pharmacokinetic behavior, while the oxime group enables participation in redox reactions and metal coordination (e.g., forming Schiff base complexes with Cu(II) or Ni(II)) .
Properties
Molecular Formula |
C8H7Cl2NO |
|---|---|
Molecular Weight |
204.05 g/mol |
IUPAC Name |
N-[1-(3,5-dichlorophenyl)ethylidene]hydroxylamine |
InChI |
InChI=1S/C8H7Cl2NO/c1-5(11-12)6-2-7(9)4-8(10)3-6/h2-4,12H,1H3 |
InChI Key |
MAVWWQMHNGPVBL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NO)C1=CC(=CC(=C1)Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Functional Groups: Oxime-containing derivatives (e.g., oxiconazole) exhibit antifungal activity due to interactions with fungal cytochrome P450 enzymes, while methoxy/hydroxy-substituted analogs (e.g., 1-(2-Chloro-4-hydroxy-3-methoxyphenyl)ethanone) serve as intermediates in drug synthesis .
Physicochemical Properties
- Thermal Stability: Symmetrical dichloro-substituted compounds (e.g., 3,5-dichloro) exhibit higher melting points (e.g., 109–110°C for 1-(2-Chloro-4-hydroxy-5-methoxyphenyl)ethanone) compared to non-symmetrical analogs (e.g., 97–98°C for 1-(5-Chloro-2-hydroxy-3-(hydroxymethyl)phenyl)ethanone) .
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